molecular formula C16H17N3O B2731693 1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine CAS No. 325822-85-3

1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine

Cat. No. B2731693
CAS RN: 325822-85-3
M. Wt: 267.332
InChI Key: VDNQVSXTNUGNHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine, also known as TAI-1, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and researchers are continuing to investigate its potential applications.

Mechanism of Action

1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine works by binding to the ATP-binding site of the Axl protein, preventing its activation and downstream signaling. This inhibition has been shown to reduce tumor growth in preclinical studies, suggesting that this compound may be a promising candidate for cancer therapy.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit platelet aggregation, which could be useful in preventing blood clots. This compound has also been shown to inhibit the growth of certain types of bacteria, suggesting that it may have potential as an antibiotic.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the laboratory. However, one limitation is that it has only been studied in preclinical models, and more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several potential future directions for research on 1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine. One area of interest is in combination therapy, where this compound is used in conjunction with other cancer treatments to enhance their effectiveness. Additionally, researchers may investigate the use of this compound in other diseases where Axl overexpression is a factor, such as fibrosis and autoimmune disorders. Finally, more research is needed to determine the safety and efficacy of this compound in human clinical trials, which could pave the way for its use in cancer treatment.

Synthesis Methods

The synthesis of 1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine involves several steps, including the reaction of 2-aminobenzimidazole with p-toluenesulfonyl chloride, followed by the addition of 2-bromoethyl p-toluenesulfonate. This reaction produces this compound, which can be purified and used for further research.

Scientific Research Applications

1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine has been studied for its potential use in cancer treatment, specifically in inhibiting the activity of the tyrosine kinase Axl. This protein is overexpressed in many types of cancer and has been linked to tumor progression and resistance to chemotherapy. By inhibiting Axl activity, this compound may be able to slow or stop cancer growth.

properties

IUPAC Name

1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-12-6-8-13(9-7-12)20-11-10-19-15-5-3-2-4-14(15)18-16(19)17/h2-9H,10-11H2,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNQVSXTNUGNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.